molecular formula C11H13N5O2 B2498061 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1798466-02-0

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2498061
CAS RN: 1798466-02-0
M. Wt: 247.258
InChI Key: YPHMIRSVPZOCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two heterocyclic rings: an isoxazole ring and a 1,2,3-triazole ring. The isoxazole ring is a five-membered ring with one oxygen atom and one nitrogen atom. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. These rings are known to impart various biological activities to the compounds that contain them .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the formation of the isoxazole and 1,2,3-triazole rings. The 1,2,3-triazole ring can be formed using a copper-catalyzed azide-alkyne cycloaddition, also known as a click reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the bonds between them. The presence of multiple nitrogen atoms in the 1,2,3-triazole ring could potentially allow for hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitrogen atoms in the 1,2,3-triazole ring could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially increase its polarity .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have garnered attention in drug development due to their unique properties. This compound’s structural resemblance to amide bonds makes it an attractive scaffold for designing bioactive molecules. Several medicinal compounds containing a 1,2,3-triazole core are already available in the market, including anticonvulsants, antibiotics, and anticancer drugs .

Organic Synthesis

The synthesis of 1,2,3-triazoles has been extensively studied. Researchers have developed various methodologies, including “click chemistry,” to access this scaffold. Click chemistry allows efficient and straightforward assembly of complex molecules. The 1,2,3-triazole motif serves as a versatile building block in organic synthesis .

Polymer Chemistry

1,2,3-Triazoles find applications in polymer science. They can be incorporated into polymer backbones or used as functional groups for post-polymerization modifications. These modified polymers exhibit enhanced properties, such as improved solubility, stability, and reactivity .

Supramolecular Chemistry

Supramolecular assemblies based on 1,2,3-triazoles play a crucial role in host-guest interactions, molecular recognition, and self-assembly. These structures contribute to the development of functional materials and sensors .

Bioconjugation and Chemical Biology

Researchers utilize 1,2,3-triazoles for bioconjugation, linking biomolecules (such as proteins, peptides, or nucleic acids) to other entities. The click chemistry approach facilitates site-specific labeling and modification of biomolecules. Additionally, 1,2,3-triazoles serve as bioisosteres, enhancing drug properties .

Fluorescent Imaging and Materials Science

Fluorescent probes containing 1,2,3-triazoles enable cellular imaging and diagnostics. Their stability, low toxicity, and tunable properties make them valuable tools in biological research. Furthermore, 1,2,3-triazoles contribute to the development of functional materials, such as luminescent polymers and metal-organic frameworks .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds containing 1,2,3-triazole rings have been found to exhibit various biological activities, including antibacterial, antimalarial, and antiviral activities .

Future Directions

Further studies could be conducted to determine the biological activity of this compound and to optimize its structure for increased potency and selectivity towards its biological target .

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-8-6-10(13-18-8)11(17)15-4-2-9(7-15)16-5-3-12-14-16/h3,5-6,9H,2,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHMIRSVPZOCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.